3-Isopropyl-2-methylphenol

Thermal analysis Polymorph screening Solid-state formulation

Sourcing pure 3-isopropyl-2-methylphenol is challenging due to co-crystallization with carvacrol during direct Friedel-Crafts alkylation. Specialized synthetic routes are required to obtain isomerically pure material for reliable structure-activity relationship (SAR) studies. • Melting point of 8.3°C enables solid-to-liquid phase transition just below room temperature, ideal for controlled-release formulations. • Experimentally validated ΔvapH° (13.0 kcal/mol) and ΔsubH° (23.36 kcal/mol) provide benchmarks for computational environmental fate modeling. Our product is synthesized via alternative pathways to avoid carvacrol contamination, ensuring isomeric purity for critical research applications.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 4371-48-6
Cat. No. B8751599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-2-methylphenol
CAS4371-48-6
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(C)C
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-6-10(11)8(9)3/h4-7,11H,1-3H3
InChIKeyNKXINWNCBKRRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-2-methylphenol Overview


3-Isopropyl-2-methylphenol (CAS 4371-48-6, C10H14O, MW 150.22 g/mol) is an alkylated phenol belonging to the class of cumenes . It features a phenolic ring with an isopropyl group at the 3-position and a methyl group at the 2-position, structurally related to thymol and carvacrol [1]. The compound occurs naturally in Artemisia carvifolia and is listed as an existing chemical substance (MITI No. 3-521) under Japan's CSCL [2]. Its production volume in Japan ranged between 8,000-20,000 tonnes annually from 2017-2023 [3].

Solid-state research tool Near-ambient melting point supports solid-dosage formulation studies
Isomer-identity control Positional isomer distinct from carvacrol, requiring isomer-specific procurement
Specialty synthesis provenance Not a commodity alkylation product; verify synthetic route for purity assurance

3-Isopropyl-2-methylphenol vs. Carvacrol & Thymol


The seemingly minor positional isomerism between 3-isopropyl-2-methylphenol and its close analog carvacrol (5-isopropyl-2-methylphenol) leads to fundamental differences in solid-state behavior and synthetic availability. 3-Isopropyl-2-methylphenol is a solid at room temperature (melting point 8.3°C), whereas carvacrol is a liquid (melting point ~0°C), impacting formulation strategies in solid dosage forms and temperature-controlled processing [1]. Furthermore, 3-isopropyl-2-methylphenol forms a difficultly separable solid solution with carvacrol during Friedel-Crafts alkylation of o-cresol, complicating purification and requiring specialized synthetic routes for pure material [2]. These factors make direct substitution scientifically unsound for applications requiring precise isomeric identity and phase control.

Phase behavior
Solid at near-ambient conditions
Carvacrol is a liquid; phase-dependent processing may differ
Synthetic purity
Specialty synthesis avoids isomeric co-crystallization
Commodity alkylation yields inseparable mixture, risking isomeric contamination

3-Isopropyl-2-methylphenol Comparative Evidence


Melting Point vs. Positional Isomers

The melting point of 3-isopropyl-2-methylphenol (8.3°C) differs significantly from its positional isomers 4-isopropyl-2-methylphenol (28.3°C) and 5-isopropyl-2-methylphenol (carvacrol, 0°C), demonstrating that the precise substitution pattern dictates solid-state physical properties [1].

Melting Point
Head-to-head
8.3°C
4-isopropyl-2-methylphenol: 28.3°C
Carvacrol: ~0°C
Supports solid-form selection for temperature-controlled processing studies
Phase behavior depends on isomer substitution pattern
Thermal analysis Polymorph screening Solid-state formulation

Synthetic Accessibility & Purification

Friedel-Crafts alkylation of o-cresol with isopropyl chloride yields a 'pseudo-carvacrol' solid solution containing 3-isopropyl-2-methylphenol (25%) and carvacrol (75%) that is not separable by simple crystallization [1]. Pure 3-isopropyl-2-methylphenol requires alternative synthesis via 2-methyl-3-chloroaniline intermediates, making it a value-added specialty chemical rather than a commodity [2].

Synthetic Mixture Ratio
Head-to-head
~25%
Carvacrol ~75% in alkylation product
Direct alkylation yields minority isomer; specialized synthesis needed for pure material
Impacts supply chain and cost considerations
Synthetic methodology Process chemistry Isomer separation

Vaporization & Sublimation Enthalpies

The enthalpy of vaporization (ΔvapH°) for 3-isopropyl-2-methylphenol is 13.0 ± 0.6 kcal/mol, and the enthalpy of sublimation (ΔsubH°) is 23.36 kcal/mol, providing essential thermodynamic parameters for environmental fate modeling and volatility assessment [1].

Vaporization Enthalpy
Reported
13.0 ± 0.6 kcal/mol
Supports volatility modeling and environmental fate prediction
Sublimation enthalpy also reported: 23.36 kcal/mol
Thermodynamics Volatility assessment Environmental fate

Computational Lipophilicity

The calculated partition coefficient (XlogP) for 3-isopropyl-2-methylphenol is 3.1, indicating moderate lipophilicity that influences membrane penetration and distribution properties [1].

Lipophilicity (XlogP)
Data to verify
3.1
May inform biphasic partitioning behavior; verify with experimental data
Slightly lower than thymol/carvacrol computational estimates
QSAR modeling Drug design Membrane permeability

3-Isopropyl-2-methylphenol Application Scenarios


Near-Ambient Melting Solid Formulations

The melting point of 8.3°C makes 3-isopropyl-2-methylphenol particularly suitable for formulations that transition from solid to liquid just below room temperature, enabling unique controlled-release mechanisms not achievable with carvacrol (liquid) or 4-isopropyl-2-methylphenol (28.3°C solid) [1].

Structurally Defined Isomer Research

Due to the co-crystallization behavior with carvacrol during direct alkylation, pure 3-isopropyl-2-methylphenol is a specialty research chemical that must be sourced from vendors employing alternative synthetic routes, making it essential for structure-activity relationship (SAR) studies where isomeric identity is critical [1].

Thermodynamic Reference for Volatility

The experimentally determined enthalpy of vaporization (13.0 kcal/mol) and sublimation (23.36 kcal/mol) for 3-isopropyl-2-methylphenol provide a benchmark for calibrating computational models of phenol derivative volatility, serving as a reference standard in physical chemistry and environmental science [2].

Application
Selection Property
Validation Focus
Near-ambient melting solid formulation research
Solid-state phase transition profile
Controlled-release mechanism feasibility review
Positional isomer SAR studies
Isomeric purity and synthetic provenance
Isomer-specific activity attribution
Thermodynamic volatility reference
Reported vaporization enthalpy
Computational model calibration accuracy

Technical Documentation Hub

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31 linked technical documents
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